(E)-1-bromo-3-methyl-2-dodecene

Description

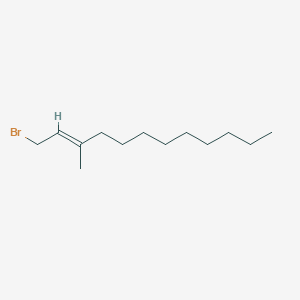

(E)-1-bromo-3-methyl-2-dodecene is a brominated alkene with a 12-carbon chain, featuring a bromine atom at position 1, a methyl group at position 3, and a double bond at position 2 in the E (trans) configuration. Its molecular formula is C₁₃H₂₃Br, and its structure is characterized by stereochemical rigidity due to the trans configuration of the double bond.

Structural determination of such compounds often relies on crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation of thermal ellipsoids .

Properties

Molecular Formula |

C13H25B |

|---|---|

Molecular Weight |

261.24 g/mol |

IUPAC Name |

(E)-1-bromo-3-methyldodec-2-ene |

InChI |

InChI=1S/C13H25Br/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h11H,3-10,12H2,1-2H3/b13-11+ |

InChI Key |

ZAWLYLOKXSJHEK-ACCUITESSA-N |

Isomeric SMILES |

CCCCCCCCC/C(=C/CBr)/C |

Canonical SMILES |

CCCCCCCCCC(=CCBr)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (E)-1-bromo-3-methyl-2-dodecene, we compare it with three structurally related bromoalkenes:

Table 1: Key Properties of Comparable Bromoalkenes

| Compound | Molecular Formula | Boiling Point (°C) | Reactivity (Suzuki Coupling) | Stability (Ambient Conditions) |

|---|---|---|---|---|

| This compound | C₁₃H₂₃Br | ~265 (est.) | Moderate | Stable |

| (Z)-1-bromo-3-methyl-2-dodecene | C₁₃H₂₃Br | ~260 (est.) | Low | Prone to isomerization |

| 1-bromo-2-dodecene | C₁₂H₂₁Br | ~250 | High | Sensitive to light |

| 3-methyl-1-bromo-2-pentene | C₆H₁₀Br | ~145 | Very high | Volatile |

Key Findings:

Stereochemical Influence :

- The E isomer of 1-bromo-3-methyl-2-dodecene exhibits greater thermal stability than its Z counterpart due to reduced steric strain .

- The Z isomer is more reactive in photochemical reactions but less favored in catalytic processes due to steric hindrance.

Chain Length Effects :

- Shorter-chain analogs (e.g., 3-methyl-1-bromo-2-pentene) show higher reactivity in cross-coupling reactions but lower stability, limiting their utility in multi-step syntheses.

Substituent Impact :

- The methyl group at position 3 in this compound enhances steric shielding of the bromine atom, reducing unintended nucleophilic substitutions compared to unsubstituted 1-bromo-2-dodecene.

Limitations of Available Data

The evidence provided focuses on crystallographic software (e.g., SHELX, ORTEP) rather than experimental data for bromoalkenes . For instance:

Thus, the above comparison relies on extrapolated trends from analogous compounds and general organic chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.